molecular formula C12H10FNOS B1304806 1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-YL]ethan-1-one CAS No. 228581-94-0

1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-YL]ethan-1-one

Cat. No. B1304806
M. Wt: 235.28 g/mol
InChI Key: GXCIGYOSLYXKDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various thiazole and related derivatives has been explored in the provided studies. For instance, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one involved characterizing the compound using FT-IR, NMR, and UV-Vis spectroscopies, along with TG/DTA thermal analysis and X-ray diffraction methods . Similarly, a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives were synthesized for anticancer activity studies, using a reaction of a thiazolopyrimidine compound with various substituted aldehydes . These methods highlight the diverse synthetic approaches used to create compounds with potential biological activity.

Molecular Structure Analysis

The molecular geometry of these compounds has been determined using X-ray diffraction and optimized using density functional theory (DFT) calculations. For example, the benzo[d]thiazole derivative's molecular geometry was optimized using the DFT/B3LYP method with a 6-311G(d, p) basis set . The geometrical parameters of the synthesized compounds were found to be in good agreement with the experimental data, indicating the reliability of the theoretical methods used .

Chemical Reactions Analysis

The studies provided do not detail specific chemical reactions beyond the synthesis of the compounds. However, the structural and conformational properties of the synthesized compounds, such as the planarity of the carbonyl and thiourea groups and the antiperiplanar conformation of the C=S and C=O double bonds, suggest that these compounds could participate in further chemical reactions, potentially as part of their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been extensively characterized. The vibrational modes, chemical shift values, and UV-Vis spectra show good consistency with the experimental data, which helps in understanding the stability and reactivity of the molecules . The molecular electrostatic potential (MEP) analysis indicates the regions of the molecules that are likely to be involved in interactions with other molecules, such as in molecular docking studies . The first hyperpolarizability calculations suggest potential applications in nonlinear optics .

Scientific Research Applications

Synthesis of Complex Molecules

Compounds with thiazole rings, similar to the one described, are often involved in the synthesis of complex organic molecules. For example, thiazoles are known to be key intermediates in the synthesis of various heterocyclic compounds, which have applications ranging from pharmaceuticals to materials science (Boča, Jameson, & Linert, 2011).

Biological Activities

Thiazolidin-4-ones, a class of compounds related to thiazoles, have been studied for their diverse biological activities. These include antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. Such compounds are of considerable interest in medicinal chemistry for the development of new therapeutic agents (Mech, Kurowska, & Trotsko, 2021).

Development of Chemosensors

Compounds with fluorophores, such as the one potentially related to the compound , are often used in the development of chemosensors. These chemosensors can detect metal ions, anions, and neutral molecules with high selectivity and sensitivity, crucial for environmental monitoring, medical diagnostics, and chemical processing (Roy, 2021).

Optoelectronic Materials

The structural motifs found in compounds like the one described are often explored for their potential in optoelectronic materials. These materials have applications in electronic devices, luminescent elements, and photoelectric conversion, contributing to advances in technology and materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

Synthetic cathinones, including this compound, pose a significant threat to the health and lives of their users . They can cause a range of adverse effects, including agitation, hallucinations, and cardiovascular complications .

properties

IUPAC Name

1-[2-(3-fluoro-4-methylphenyl)-1,3-thiazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c1-7-3-4-9(5-10(7)13)12-14-11(6-16-12)8(2)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCIGYOSLYXKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379141
Record name 1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-YL]ethan-1-one

CAS RN

228581-94-0
Record name 1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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